molecular formula C21H18N4O2S B2745724 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 1203375-82-9

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No. B2745724
M. Wt: 390.46
InChI Key: LHASEBJLURKNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Compounds structurally related to "2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide" have been explored for their anticancer potential. For instance, derivatives with modifications on the pyrimidine ring have shown appreciable cancer cell growth inhibition against several cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Synthesis of Heterocyclic Compounds

  • Research on doubly electrophilic building blocks, including N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, has led to the formation of thiazolo[3,2-a]pyrimidinone products, demonstrating the compound's utility in synthetic organic chemistry for creating ring-annulated products (Janardhan et al., 2014).

Anti-inflammatory and Analgesic Activities

  • Novel derivatives synthesized from related structures have shown promising anti-inflammatory and analgesic activities. These compounds have been evaluated for their COX-1/COX-2 inhibition capabilities, indicating their potential for developing new therapeutic agents with anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Studies have synthesized and evaluated various derivatives for their antimicrobial activity, showing effectiveness against a range of bacterial and fungal pathogens. This suggests potential applications in addressing antimicrobial resistance and developing new antibiotics (Kerru et al., 2019).

Methodological Advances in Synthetic Chemistry

  • The synthesis of fused and isolated azoles, as well as N-heteroaryl derivatives based on related thieno[d]pyrimidines, demonstrates the compound's utility in facilitating the development of novel synthetic routes and the exploration of new chemical spaces for potential therapeutic applications (El Azab & Elkanzi, 2014).

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-3-8-17-18(9-13)28-21(24-17)15-4-6-16(7-5-15)23-19(26)11-25-12-22-14(2)10-20(25)27/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHASEBJLURKNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4C=NC(=CC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

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